2,6-dimethylphenyl 4-nitrobenzoate
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Overview
Description
2,6-Dimethylphenyl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,6-dimethylphenyl group attached to a 4-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylphenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,6-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethylphenol and 4-nitrobenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Hydrolysis: 2,6-Dimethylphenol and 4-nitrobenzoic acid.
Reduction: 2,6-Dimethylphenyl 4-aminobenzoate.
Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.
Scientific Research Applications
2,6-Dimethylphenyl 4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be incorporated into polymers and other materials to modify their properties.
Pharmaceutical Research: It may serve as a precursor for the synthesis of biologically active compounds.
Analytical Chemistry: The compound can be used as a standard or reference material in various analytical techniques.
Mechanism of Action
The mechanism of action of 2,6-dimethylphenyl 4-nitrobenzoate depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amino product is obtained .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenyl 4-aminobenzoate: This compound is similar in structure but has an amino group instead of a nitro group.
2,6-Dimethylphenyl benzoate: This compound lacks the nitro group on the benzoate moiety.
4-Nitrophenyl 2,6-dimethylbenzoate: This compound has the nitro group on the phenyl ring instead of the benzoate moiety.
Uniqueness
2,6-Dimethylphenyl 4-nitrobenzoate is unique due to the presence of both the 2,6-dimethylphenyl group and the 4-nitrobenzoate moiety.
Properties
IUPAC Name |
(2,6-dimethylphenyl) 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-4-3-5-11(2)14(10)20-15(17)12-6-8-13(9-7-12)16(18)19/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZANRKKXUTPAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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